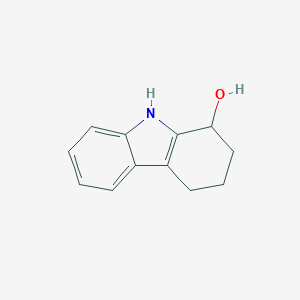

2,3,4,9-tetrahydro-1H-carbazol-1-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of carbazole derivatives, including 2,3,4,9-tetrahydro-1H-carbazol-1-ol, often involves complex reactions such as gold-catalyzed cycloisomerization of 3-allenylmethylindoles, leading to regioselective synthesis of elusive carbazole compounds (E. Álvarez et al., 2013). One-pot catalytic asymmetric synthesis methods have also been developed to efficiently produce optically active tetrahydrocarbazoles (Qiong Liu et al., 2015).

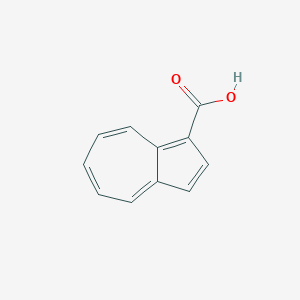

Molecular Structure Analysis

The molecular structure of carbazole derivatives, including 2,3,4,9-tetrahydro-1H-carbazol-1-ol, has been elucidated through various spectroscopic techniques and computational analysis. These analyses help in understanding the charge-transfer complexations and the structural aspects of these molecules, which are crucial for their applications in organic electronics and photophysics (Selin Özgün et al., 2017).

Chemical Reactions and Properties

Carbazole derivatives are known for their versatile chemical reactions, including cyclization processes that lead to various heterocyclic compounds. These reactions are influenced by the nature of substituents, catalysts, and solvents used. Studies have shown the potential for creating complex carbazole frameworks through reactions such as the Ullmann cross-coupling and reductive cyclization (Yu‐Zhu Qiu et al., 2018).

Physical Properties Analysis

The physical properties of carbazole derivatives, including solubility, melting points, and crystalline structure, are essential for their application in material science and pharmaceuticals. These properties are determined through comprehensive experimental and computational studies, providing insights into the behavior of these compounds under different conditions.

Chemical Properties Analysis

The chemical properties of 2,3,4,9-tetrahydro-1H-carbazol-1-ol, such as its reactivity, stability, and potential for forming charge-transfer complexes, play a significant role in its application in photocatalysis and as an organophotocatalyst. Its excellent redox window and broad applicability have been highlighted in recent research (T. Shang et al., 2019).

Aplicaciones Científicas De Investigación

1. Chemo- and Regioselective Oxidation

- Summary of Application: This compound is used in the chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles. The oxidation process can lead to the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones, depending on the nature of the selected oxidant .

- Methods of Application: The oxidation process involves the use of various oxidants, solvents, and the concentration of reactants. The reaction could proceed at the multiple bond of the cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione .

- Results or Outcomes: The study developed a preparative method for the synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-ones by direct regioselective oxygenation of 2,3,4,9-tetrahydro-1H-carbazoles .

2. Green Synthesis of 2,3,4,9-tetrahydro-1H-carbazoles

- Summary of Application: The compound is used in the green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles and 2,3-dimethylindoles .

- Methods of Application: The synthesis is catalyzed by 1-butyl-3-methylimidazolium tetrafluoroborate [bmim (BF4)] ionic liquid in methanol .

- Results or Outcomes: The [bmim (BF4)] ionic liquid proved to be very efficient in the Fischer indole synthesis due to its operational simplicity, high yields, dual catalyst-solvent properties, and it can be reused for five consecutive reactions without significant loss of catalytic efficiency .

3. Interaction with Transport Proteins

- Summary of Application: The compound 5,7-dimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, a derivative of 2,3,4,9-tetrahydro-1H-carbazol-1-ol, is used to explore the interactions with model transport proteins, bovine serum albumin (BSA) and human serum albumin (HSA) .

- Methods of Application: The study used steady state as well as time-resolved fluorescence techniques to monitor the interactions .

- Results or Outcomes: The paper indicates that these techniques can serve as highly sensitive monitors to explore the interactions of the compound with BSA and HSA .

4. Antimycobacterial Activity

- Summary of Application: A derivative of 2,3,4,9-tetrahydro-1H-carbazol-1-ol, known as 1,2,3,9-Tetrahydro-4(H)-carbazol-4-one, has been found to have antimycobacterial activity .

- Methods of Application: The specific methods of application are not detailed in the source, but typically involve in vitro testing against mycobacterial strains .

- Results or Outcomes: The compound showed promising results in inhibiting the growth of mycobacteria, which could potentially be used in the treatment of diseases like tuberculosis .

5. Antibacterial and Antifungal Properties

- Summary of Application: The compound 6-methoxy-7,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, a derivative of 2,3,4,9-tetrahydro-1H-carbazol-1-ol, has been found to have antibacterial and antiyeast properties .

- Methods of Application: The specific methods of application are not detailed in the source, but typically involve in vitro testing against bacterial and yeast strains .

- Results or Outcomes: The compound showed promising results in inhibiting the growth of bacteria and yeast, which could potentially be used in the treatment of various infections .

6. Oxidation of Substituted Tetrahydrocarbazoles

- Summary of Application: This compound is used in the oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles. The oxidation process can lead to the formation of various products depending on the nature of the selected oxidant .

- Methods of Application: The oxidation process involves the use of various oxidants, solvents, and the concentration of reactants. The reaction could proceed at the multiple bond of the cyclohexene ring, leading to its cleavage .

- Results or Outcomes: The study developed a preparative method for the synthesis of various products by direct regioselective oxygenation of 2,3,4,9-tetrahydro-1H-carbazoles .

Safety And Hazards

Propiedades

IUPAC Name |

2,3,4,9-tetrahydro-1H-carbazol-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,11,13-14H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUZLXNKCOCTLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=CC=CC=C3N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395183 | |

| Record name | 2,3,4,9-tetrahydro-1H-carbazol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,9-tetrahydro-1H-carbazol-1-ol | |

CAS RN |

1592-62-7 | |

| Record name | 2,3,4,9-tetrahydro-1H-carbazol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

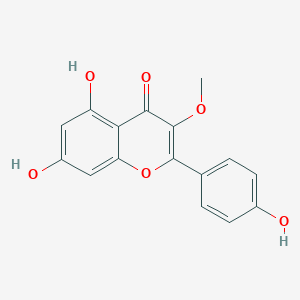

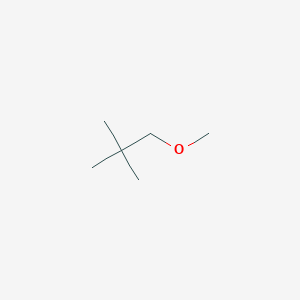

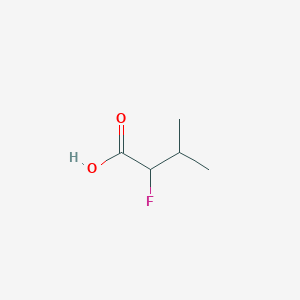

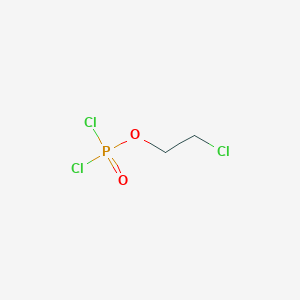

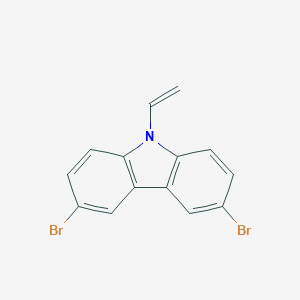

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[5.6]dodecan-7-ol](/img/structure/B74359.png)